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molecular formula C7H8BrNO B8633224 5-Bromo-2,3-dimethylpyridine 1-oxide

5-Bromo-2,3-dimethylpyridine 1-oxide

Cat. No. B8633224
M. Wt: 202.05 g/mol
InChI Key: JTHURIIQMPMBFU-UHFFFAOYSA-N
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Patent
US05250527

Procedure details

5-bromo-2,3-lutidine-N-oxide (30.31 g) was added in portions to phosphorus oxychloride (41.3 ml) at 30°-40°. The mixture was heated to 50°, when an exothermic reaction raised the temperature to reflux. After 30 minutes the solution was cooled and poured onto ice to give a white solid, which was filtered off and discarded. The filtrate was extracted with ether then treated with 40% aqueous sodium hydroxide to pH 7, and extracted again with ether. The latter extract was dried (MgSO4) and stripped to give 5-bromo-4-chloro-2,3-lutidine, 12.0 g as a low melting solid.
Quantity
30.31 g
Type
reactant
Reaction Step One
Quantity
41.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([CH3:9])=[N+:6]([O-])[CH:7]=1.P(Cl)(Cl)([Cl:13])=O>>[Br:1][C:2]1[C:3]([Cl:13])=[C:4]([CH3:10])[C:5]([CH3:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
30.31 g
Type
reactant
Smiles
BrC=1C=C(C(=[N+](C1)[O-])C)C
Name
Quantity
41.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50°
CUSTOM
Type
CUSTOM
Details
when an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
raised the temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes the solution was cooled
Duration
30 min
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
FILTRATION
Type
FILTRATION
Details
was filtered off
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ether
ADDITION
Type
ADDITION
Details
then treated with 40% aqueous sodium hydroxide to pH 7
EXTRACTION
Type
EXTRACTION
Details
extracted again with ether
EXTRACTION
Type
EXTRACTION
Details
The latter extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=NC1)C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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